Cas no 2227649-04-7 (rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans)

rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans
- 2227649-04-7
- rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
- EN300-1737123
- (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
-
- インチ: 1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/t8-,9-/m1/s1
- InChIKey: OQGPGARFOAFOPW-RKDXNWHRSA-N
- ほほえんだ: OC([C@@H]1C[C@H]1C1=CC=NN1CC(C)C)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737123-0.1g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 0.1g |
$590.0 | 2023-09-20 | |
Enamine | EN300-1737123-5.0g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 5g |
$4930.0 | 2023-06-04 | |
1PlusChem | 1P028799-250mg |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 250mg |
$1103.00 | 2023-12-18 | |
Aaron | AR0287HL-50mg |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 50mg |
$646.00 | 2023-12-15 | |
Aaron | AR0287HL-2.5g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 2.5g |
$4607.00 | 2023-12-15 | |
Aaron | AR0287HL-1g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 1g |
$2364.00 | 2023-12-15 | |
1PlusChem | 1P028799-2.5g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 2.5g |
$4181.00 | 2023-12-18 | |
Enamine | EN300-1737123-2.5g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 2.5g |
$3332.0 | 2023-09-20 | |
Enamine | EN300-1737123-0.5g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 0.5g |
$1326.0 | 2023-09-20 | |
Enamine | EN300-1737123-10g |
rac-(1R,2R)-2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, trans |
2227649-04-7 | 95% | 10g |
$7312.0 | 2023-09-20 |
rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, transに関する追加情報
Introduction to rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans (CAS No. 2227649-04-7)
rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans (CAS No. 2227649-04-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, including a cyclopropane ring and a chiral center. The compound's potential therapeutic applications and its role in various biological processes have been the focus of recent studies, contributing to its growing importance in the scientific community.
The structure of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans is particularly noteworthy due to its cyclopropane ring and the presence of a chiral center. The cyclopropane ring imparts unique chemical properties to the molecule, such as increased rigidity and altered electronic distribution. These properties can influence the compound's interactions with biological targets, making it a valuable candidate for drug development. The chiral center further adds complexity to the molecule, allowing for the exploration of enantiomeric effects on biological activity.
In terms of synthesis, several methods have been reported for the preparation of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans. One common approach involves the reaction of a suitable pyrazole derivative with a cyclopropane precursor in the presence of a catalyst. Recent advancements in asymmetric synthesis have also enabled the selective preparation of enantiomerically pure forms of this compound, which is crucial for optimizing its therapeutic potential.
The biological activity of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans has been extensively studied in various contexts. Research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, studies have demonstrated its ability to modulate specific enzymes and receptors involved in inflammatory pathways, further supporting its therapeutic potential.
One notable area of research involves the use of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX activity, this compound can effectively reduce inflammation and alleviate pain symptoms. This property has led to its evaluation in preclinical models of inflammatory diseases such as arthritis and colitis.
Furthermore, recent studies have explored the pharmacokinetic properties of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and a suitable half-life, which are essential for its development as an oral therapeutic agent.
In addition to its anti-inflammatory properties, rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may possess antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. These findings suggest that this compound could be further investigated as a potential anticancer agent.
The safety profile of rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans (CAS No. 2227649-04-7) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, solidifying its position as an important molecule in the field of medicinal chemistry.
2227649-04-7 (rac-(1R,2R)-2-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropane-1-carboxylic acid, trans) 関連製品
- 2248406-36-0(Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate)
- 21906-35-4(1-(3-Iodophenyl)propan-2-one)
- 2227780-20-1(rac-[(1R,3R)-3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine)
- 130065-61-1(Atiprimod Dihydrochloride)
- 1806184-80-4(2-(Aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-4-acetic acid)
- 1286713-04-9(N-(3-acetylphenyl)-2-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 175135-30-5(2-5-(3,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-ylAniline)
- 1846-48-6(6,6-Dimethylbicyclo[3.1.0]hexan-2-one)
- 1795358-74-5(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide)
- 2291145-09-8((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)



